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Compound of Interest

Compound Name: Fluoroacetone

Cat. No.: B1215716

Introduction: The strategic incorporation of fluorine into organic molecules is a cornerstone of
modern agrochemical design. Fluorinated functional groups can significantly enhance a
molecule's biological efficacy, metabolic stability, and physicochemical properties.[1] Among the
myriad of fluorinated agrochemicals, pyrazole carboxamides have emerged as a particularly
vital class, most notably as succinate dehydrogenase inhibitors (SDHIs), which are highly
effective broad-spectrum fungicides.[2][3][4] These compounds function by disrupting the
fungal mitochondrial respiratory chain, a critical energy production pathway.[4][5]

While the industrial synthesis of specific commercial fungicides may utilize more complex
fluorinated building blocks, simpler molecules like fluoroacetone (1-fluoro-2-propanone)
represent potential starting points for the construction of these valuable agrochemical cores.
This document outlines a representative synthetic pathway for a key fluorinated pyrazole
carboxamide scaffold, illustrating how fluoroacetone can be utilized as a foundational building
block. The protocols provided are based on established and fundamental organic chemistry
reactions, demonstrating a plausible route to this important class of agrochemicals.

Application Note 1: Synthesis of a Fluorinated
Pyrazole Carboxamide Scaffold

This application note details a three-stage synthetic sequence to produce a 1-methyl-3-
(fluoromethyl)-1H-pyrazole-4-carboxamide scaffold. This core structure is representative of
numerous commercial SDHI fungicides. The synthesis begins with fluoroacetone and
proceeds through a fluorinated (3-ketoester intermediate.
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Overall Synthetic Strategy:

o Stage 1: Claisen Condensation. Fluoroacetone is converted into a fluorinated 3-ketoester

via a base-catalyzed Claisen condensation with a suitable ester, such as diethyl oxalate. This

reaction introduces the second carbonyl group necessary for heterocycle formation.

o Stage 2: Knorr Pyrazole Synthesis. The resulting 1-fluoro-2,4-dioxopentanoate intermediate

is then reacted with a hydrazine derivative, such as methylhydrazine, in a cyclocondensation

reaction to form the core pyrazole heterocycle.

o Stage 3: Amide Formation. The ester group of the pyrazole intermediate is hydrolyzed to a

carboxylic acid, which is subsequently activated and coupled with an aniline derivative to

form the final pyrazole carboxamide scaffold.

This pathway provides a versatile method for accessing a range of potential fungicidal

compounds by varying the aniline coupling partner in the final step.

Key Intermediates and Products

Compound Name Structure

Molecular Formula

Fluoroacetone (Starting

_ CC(=0O)CF CsHsFO
Material)
Ethyl 4-fluoro-2,4- EtOOC-C(=0)-CH2-C(=0)-
] CeH7FOa4
dioxobutanoate CHzF
Ethyl 3-(fluoromethyl)-1-
methyl-1H-pyrazole-4- See Diagram CsH11FN20:2
carboxylate
3-(fluoromethyl)-1-methyl-1H- )
See Diagram CeH7FN202

pyrazole-4-carboxylic acid

N-Aryl-3-(fluoromethyl)-1-
methyl-1H-pyrazole-4- See Diagram

carboxamide (Final Scaffold)

Varies with Aryl group

Experimental Protocols
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Protocol 1: Synthesis of Ethyl 4-fluoro-2,4-
dioxobutanoate (B-Ketoester Intermediate)

This protocol describes the base-catalyzed Claisen condensation of fluoroacetone with diethyl
oxalate to form the key 3-ketoester intermediate.[6][7]

Materials:

Fluoroacetone (1.0 eq)

o Diethyl oxalate (1.2 eq)

e Sodium ethoxide (1.1 eq)

¢ Anhydrous ethanol

o Diethyl ether

e 3M Sulfuric acid

» Saturated sodium bicarbonate solution
¢ Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

 To this solution, add diethyl oxalate (1.2 eq) dropwise with stirring.

e Cool the mixture to 0 °C in an ice bath and add fluoroacetone (1.0 eq) dropwise over 30
minutes, maintaining the temperature below 5 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-16 hours.
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* Remove the ethanol under reduced pressure.
e Dissolve the resulting residue in diethyl ether and cool to 0 °C.

o Carefully acidify the mixture by adding 3M sulfuric acid dropwise until the pH is
approximately 2-3.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water,
saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced pressure
to yield the crude product.

 Purify the crude ethyl 4-fluoro-2,4-dioxobutanoate by vacuum distillation or column
chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 3-(fluoromethyl)-1-methyl-
1H-pyrazole-4-carboxylate

This protocol details the cyclization of the [3-ketoester with methylhydrazine to form the
pyrazole ring, a reaction often referred to as a Knorr pyrazole synthesis.[3]

Materials:

o Ethyl 4-fluoro-2,4-dioxobutanoate (1.0 eq)
¢ Methylhydrazine (1.05 eq)

» Ethanol

e Acetic acid (catalytic amount)

o Ethyl acetate

» Saturated sodium bicarbonate solution

e Brine
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Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Dissolve ethyl 4-fluoro-2,4-dioxobutanoate (1.0 eq) in ethanol in a round-bottom flask.
Add a catalytic amount of acetic acid to the solution.
Add methylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the ethanol under
reduced pressure.

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to yield pure ethyl 3-
(fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

Protocol 3: Synthesis of N-Aryl-3-(fluoromethyl)-1-
methyl-1H-pyrazole-4-carboxamide

This final stage involves the conversion of the pyrazole ester to the target carboxamide

scaffold, a key transformation for creating SDHI fungicides.[9][10]

Materials:

Ethyl 3-(fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)
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Tetrahydrofuran (THF)/Water mixture

1M Hydrochloric acid (HCI)

Thionyl chloride (SOCI2) or Oxalyl chloride (1.2 eq)
Anhydrous dichloromethane (DCM) or Toluene
Aryl amine (e.g., 2-methylaniline) (1.1 eq)

Triethylamine or Pyridine (1.5 eq)

Procedure: Part A: Hydrolysis to Carboxylic Acid

Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

Add LIOH (1.5 eq) and stir the mixture at room temperature for 6-12 hours until the ester is
fully consumed (monitor by TLC).

Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCI.

Collect the precipitated 3-(fluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid by vacuum
filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling

Suspend the dried pyrazole carboxylic acid (1.0 eq) in anhydrous DCM.
Add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

Stir the mixture at room temperature for 2-3 hours until the solid dissolves and gas evolution
ceases, indicating the formation of the acyl chloride.

Remove the excess thionyl chloride and DCM under reduced pressure.

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
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 In a separate flask, dissolve the desired aryl amine (1.1 eq) and triethylamine (1.5 eq) in
anhydrous DCM.

e Add the aryl amine solution dropwise to the stirred acyl chloride solution at O °C.

» Allow the reaction to warm to room temperature and stir for an additional 4-8 hours.
e Wash the reaction mixture with water and brine.

e Dry the organic layer over anhydrous MgSOu4, filter, and concentrate.

» Purify the crude product by recrystallization or column chromatography to obtain the final N-
Aryl-3-(fluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data Summary (Representative)

The following table presents representative quantitative data for the described synthetic
protocols. Yields and reaction times are based on typical outcomes for these types of chemical
transformations found in organic synthesis literature.
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Visualization of Workflow and Mechanisms
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Stage 1: Claisen Condensation

Fluoroacetone

Die

thyl Oxalate, NaOEt

y

Ethyl 4-fluoro-2,4-dioxobutanoate

Methylhydrazine, AcOH

Stage 2: Pyrazole Synthesis

Ethyl 3-(fluoromethyl)-1-methyl-
1H-pyrazole-4-carboxylate

LiOH, H20/THF

Stage 3: Amide Formation

3-(fluoromethyl)-1-methyl-
1H-pyrazole-4-carboxylic acid

1. SOCl2
2. Aryl Amine, EtsN

N-Aryl-3-(fluoromethyl)-1-methyl-
1H-pyrazole-4-carboxamide
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Caption: Overall synthetic workflow from fluoroacetone to the target pyrazole carboxamide
scaffold.

Mechanism: Knorr Pyrazole Synthesis

i E{00C-C(=0)-CHs-C(=0)-CH2F+ CHsNHNH. Step 1 Hydrazone Formation Step 2 Inuarr{oleFular Step 3 Dehdeati(?n Fluorinate?d
1 (at more reactive ketone) Cyclization (Aromatization) Pyrazole Ring

SDHI Mode of Action: Fungal Respiration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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